Binding Affinity at α4β2 nAChR: A 7-Fold Reduction Compared to (-)-Nicotine
(R,S)-1-Methyl-3-nicotinoylpyrrolidone demonstrates a binding affinity (Ki) of 12 nM for the human α4β2 nicotinic acetylcholine receptor (nAChR), as determined by displacement of [3H]nicotine in SH-EP1 cells [1]. This represents a 7.1-fold lower affinity compared to the natural agonist (-)-nicotine, which has a reported Ki of 1.68 nM for the same receptor subtype under comparable experimental conditions [2]. This quantitative difference in receptor engagement allows researchers to probe nAChR pharmacology with a ligand that occupies the orthosteric site but with reduced potency, offering a distinct pharmacological tool compared to the high-affinity reference agonist.
| Evidence Dimension | Binding Affinity (Ki) at α4β2 nAChR |
|---|---|
| Target Compound Data | Ki = 12 nM |
| Comparator Or Baseline | (-)-Nicotine: Ki = 1.68 nM |
| Quantified Difference | 7.1-fold lower affinity |
| Conditions | Displacement of [3H]nicotine in human SH-EP1 cells expressing α4β2 nAChR; incubation for 2 hours; detection via liquid scintillation assay [1][2]. |
Why This Matters
This specific, lower affinity enables experiments requiring a nicotinic ligand with reduced receptor occupancy, which can be critical for studying partial agonism, functional selectivity, or for use as a competitive antagonist in the presence of nicotine.
- [1] BindingDB. BDBM50397905, CHEMBL1876219. Affinity data for (R,S)-1-Methyl-3-nicotinoylpyrrolidone at α4β2 nAChR. View Source
- [2] Pichika R, et al. Nicotinic α4β2 receptor imaging agents. Part IV. Synthesis and Biological Evaluation of 3-(2-(S)-3,4-dehydropyrrolinylmethoxy)-5-(3'-18F-Fluoropropyl)pyridine (18F-Nifrolene) using PET. Nucl Med Biol. 2013;40(1):117-125. doi:10.1016/j.nucmedbio.2012.09.009 View Source
